molecular formula C20H20N2O3S B2933617 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide CAS No. 450350-13-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide

Cat. No. B2933617
CAS RN: 450350-13-7
M. Wt: 368.45
InChI Key: HSYREQQOFWOFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide, also known as E64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit autophagy, a process that plays a crucial role in various physiological and pathological conditions.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a potent inhibitor of cysteine proteases, including cathepsin B, L, and S. These enzymes play a crucial role in the autophagy process by facilitating the degradation of autophagosomes. This compound inhibits the activity of these enzymes by irreversibly binding to their active site. This leads to the accumulation of autophagosomes and the inhibition of autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of autophagy by this compound has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy. This compound has also been shown to have anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome. In addition, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta, a protein that is implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a potent and specific inhibitor of cysteine proteases, making it a valuable tool for studying the autophagy process. However, this compound has some limitations in lab experiments. It is known to be unstable in aqueous solutions, which can affect its potency. In addition, this compound has been shown to inhibit other proteases, including calpains and papain, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide in scientific research. One potential application is in the study of autophagy dysfunction in various diseases, including cancer and neurodegenerative disorders. This compound can also be used to study the role of autophagy in the immune response and inflammation. In addition, further research is needed to optimize the stability and potency of this compound in aqueous solutions and to develop more specific inhibitors of cysteine proteases.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-ethylindole-3-thiol to form the desired product, this compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide is widely used in scientific research for its ability to inhibit autophagy, a process that plays a crucial role in various physiological and pathological conditions. Autophagy is a cellular process that involves the degradation of damaged or dysfunctional cellular components. It is essential for maintaining cellular homeostasis and plays a crucial role in various physiological processes, including development, differentiation, and immune response. Autophagy dysfunction has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-22-12-19(15-5-3-4-6-16(15)22)26-13-20(23)21-14-7-8-17-18(11-14)25-10-9-24-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYREQQOFWOFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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